4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine is an organic compound with the molecular formula C7H7ClF3N3 It is a white to off-white crystalline solid, known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine typically involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethanolamine. The process is carried out in tetrahydrofuran (THF) as a solvent, under nitrogen atmosphere, and at low temperatures (0°C). The reaction mixture is then stirred at room temperature (25°C) for an hour, followed by filtration and concentration under reduced pressure. The residue is purified using silica gel column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group (-CF3) is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine
- 2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl-ethyl-amine
Comparison: 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the trifluoromethyl group at the 5-position and the ethylamine group at the 2-position confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3/c1-2-12-6-13-3-4(5(8)14-6)7(9,10)11/h3H,2H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSAONBCSVIMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C(=N1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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